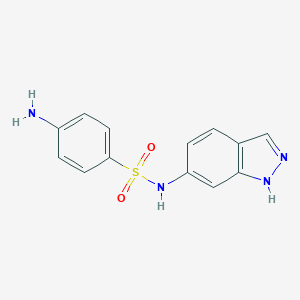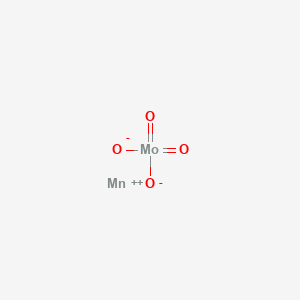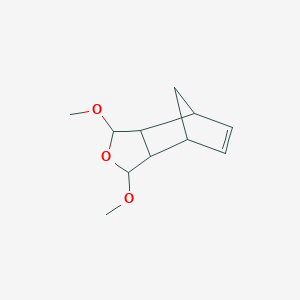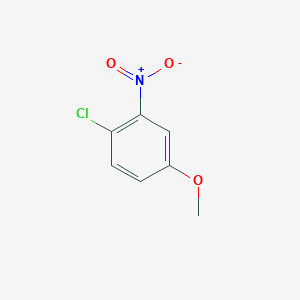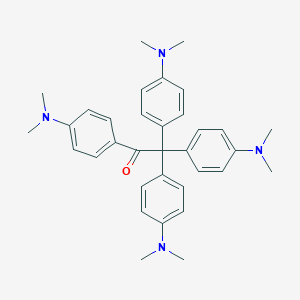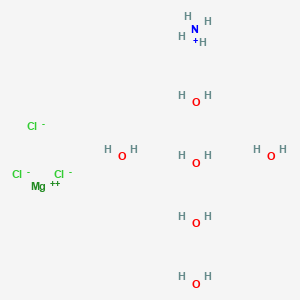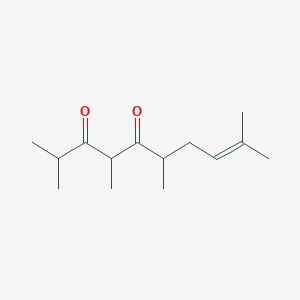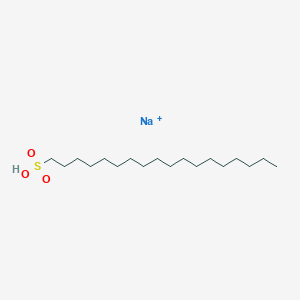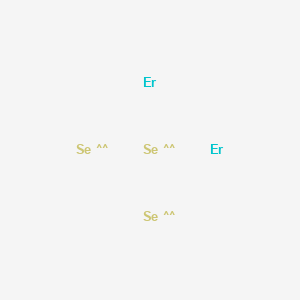
Dierbium triselenide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dierbium triselenide is a rare earth metal selenide compound that has attracted significant attention from the scientific community due to its unique properties. This compound has been extensively studied for its potential applications in various fields, including electronics, optics, and catalysis. In
Scientific Research Applications
Dierbium triselenide has been extensively studied for its potential applications in various fields. In electronics, it has been investigated for its use in high-temperature superconductors, magnetic storage devices, and field-effect transistors. In optics, it has been studied for its potential use in infrared detectors and fiber optics. In catalysis, it has been explored for its ability to catalyze various chemical reactions, including hydrogenation and dehydrogenation reactions.
Mechanism of Action
The mechanism of action of dierbium triselenide is not fully understood. However, it is believed that its unique electronic and magnetic properties play a significant role in its potential applications. The compound has a layered crystal structure, with each layer consisting of dierbium atoms coordinated with six selenium atoms. The layers are stacked on top of each other, forming a three-dimensional structure.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of dierbium triselenide. However, studies have shown that it is relatively non-toxic and has low environmental impact. It is not known to have any significant adverse effects on human health.
Advantages and Limitations for Lab Experiments
Dierbium triselenide has several advantages for lab experiments. It is relatively stable and can be easily synthesized using various methods. It has unique electronic and magnetic properties that make it attractive for various applications. However, there are also some limitations. The compound is relatively expensive and not widely available. It is also challenging to work with due to its high melting point and low solubility in most solvents.
Future Directions
There are several future directions for research on dierbium triselenide. One area of focus is the synthesis of dierbium triselenide nanoparticles, which could have unique properties and potential applications in various fields. Another area of focus is the use of dierbium triselenide in energy storage devices, such as batteries and supercapacitors. Additionally, there is potential for further exploration of its catalytic properties and applications in the pharmaceutical industry.
Conclusion
In conclusion, dierbium triselenide is a rare earth metal selenide compound that has unique properties and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand its potential and unlock its applications in various fields.
Synthesis Methods
Dierbium triselenide can be synthesized through various methods, including solid-state reaction, chemical vapor transport, and solution-based methods. The solid-state reaction method involves heating a mixture of dierbium oxide and selenium powder at high temperatures in a vacuum or inert atmosphere. The chemical vapor transport method involves the transport of the reactants to a cooler zone, where they react to form dierbium triselenide. The solution-based method involves the reaction of dierbium chloride or nitrate with sodium selenide in a solvent such as ethanol or water.
properties
CAS RN |
12020-38-1 |
|---|---|
Product Name |
Dierbium triselenide |
Molecular Formula |
Er2Se3 |
Molecular Weight |
571.4 g/mol |
InChI |
InChI=1S/2Er.3Se |
InChI Key |
SAJINCSOEUABRO-UHFFFAOYSA-N |
SMILES |
[Se].[Se].[Se].[Er].[Er] |
Canonical SMILES |
[Se].[Se].[Se].[Er].[Er] |
Other CAS RN |
12020-38-1 |
synonyms |
dierbium triselenide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



